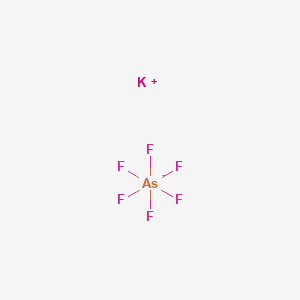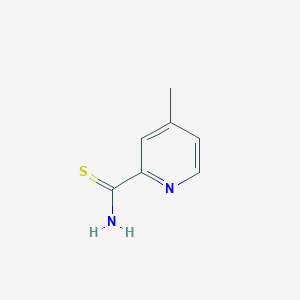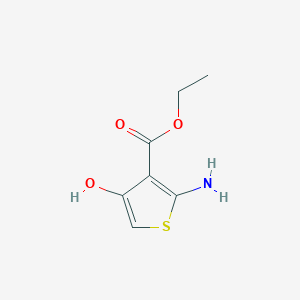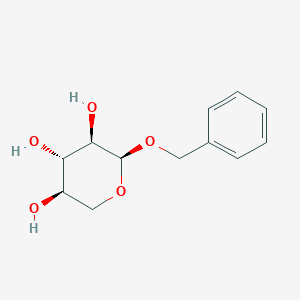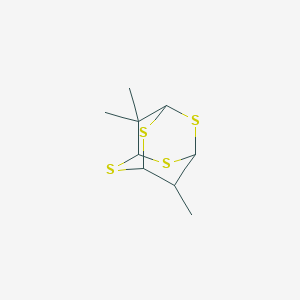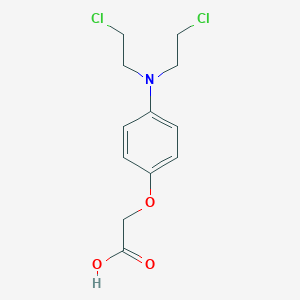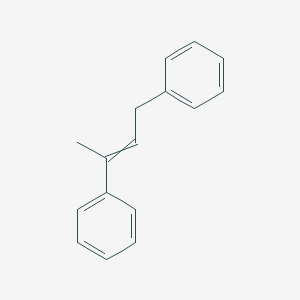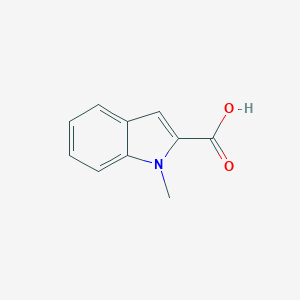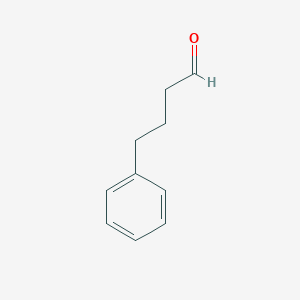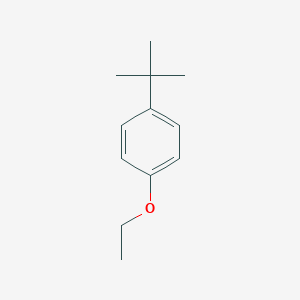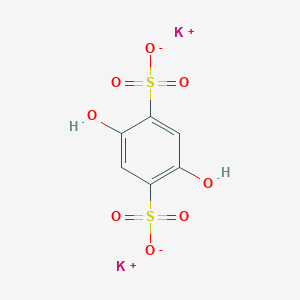
N-Propylnorapomorphine
Overview
Description
N-n-Propylnorapomorphine (NPA) is an aporphine derivative dopamine agonist closely related to apomorphine . In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection, among other effects .
Molecular Structure Analysis
N-Propylnorapomorphine has a molecular formula of C19H21NO2 . Its molecular weight is 295.382 g/mol . The structure is complex, with multiple rings and functional groups .Physical And Chemical Properties Analysis
N-Propylnorapomorphine has a density of 1.2 g/cm3 and a boiling point range of 446 to 536 °C .Scientific Research Applications
Potency in Inducing Stereotyped Behavior : NPA is significantly more potent than apomorphine in producing stereotyped behavior in rats. This effect is primarily due to the (-)-isomer and diminishes but does not disappear upon removal of hydroxyl groups from the catechol ring system (Schoenfeld, Neumeyer, Dafeldecker, & Roffler-Tarlov, 1975).
Treatment of Schizophrenia : In schizophrenia patients, NPA demonstrated significant antipsychotic action at specific dosages, especially in neuroleptic-responsive subjects. However, the antipsychotic effect was not sustained under subchronic dosage schedules, indicating a rapid-onset tolerance phenomenon (Tamminga, Gotts, Thaker, Alphs, & Foster, 1986).
Changes in Dopaminergic Mesolimbic System : NPA is used to assess changes in the dopaminergic mesolimbic system. Post-dopamine depletion in the nucleus accumbens, NPA-induced behavioral effects were temporarily reduced, later returning to control values and showing supersensitivity (Costall, Hui, & Naylor, 1980).
Lack of Receptor Reserve at Striatal Dopamine Receptors : NPA dose-dependently increases rat striatal acetylcholine (ACh) levels, and its actions support the hypothesis of differential receptor reserve at pre- vs. postsynaptic dopamine receptors in the rat striatum (Meller, Enz, & Goldstein, 1988).
Rotatory Behavior in Nigra-Lesioned Rats : NPA induces rotatory behavior in rats with unilateral nigral lesions. Its effects were longer-lasting and significantly increased by atropine compared to other drugs like apomorphine and levodopa (Mendez, Cotzias, Finn, & Dahl, 1975).
Binding to Dopamine Receptors : NPA shows specific binding to dopamine receptors in the striatum and olfactory tubercle of mice, evidenced by in vivo binding studies (Köhler, Fuxe, & Ross, 1981).
Potential in Parkinson's Disease Treatment : Analogues of NPA showed higher potency than apomorphine in decreasing the release of dopamine in the striatum, suggesting their potential usefulness in treating Parkinson's disease (Rodenhuis, Dijkstra, de Boer, Vermeulen, Timmerman, & Wikström, 2000).
D2-Selective Dopamine Agonist : 2-substituted NPA derivatives were synthesized, with some showing extraordinarily high D2 affinity and selectivity, indicating their potential as potent dopamine agonists (Baldessarini, Kula, Gao, Campbell, & Neumeyer, 1991).
Modification of Dopamine Release : NPA, along with selective dopamine D1 and D2 receptor agonists, modifies the release of dopamine from the nucleus accumbens, suggesting its involvement in the control of locomotor responding (Barnes, Barnes, Costall, & Naylor, 1990).
Parkinson's Disease Treatment and Growth Hormone Release : NPA showed significant improvement in Parkinson's patients, with some experiencing mental aberrations and release of growth hormone. It was found to be useful in treatment, especially when combined with other medications (Cotzias, Papavasiliou, Tolosa, Mendez, & Bell-Midura, 1976).
Stereotypic and Hypothermic Effects in Mice : NPA induces stereotypic cage-climbing and hypothermia in mice, with its hypothermic effects being significantly greater than those of apomorphine (Riffee, Wilcox, & Smith, 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAJCKRXPNBFI-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939811 | |
| Record name | Propylnorapomorphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylnorapomorphine | |
CAS RN |
18426-20-5 | |
| Record name | N-Propylnorapomorphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18426-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Propylnorapomorphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLNORAPOMORPHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH381P1BR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



